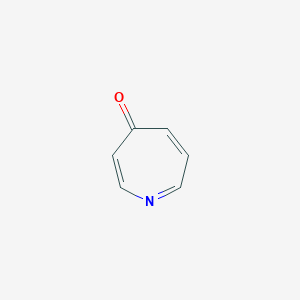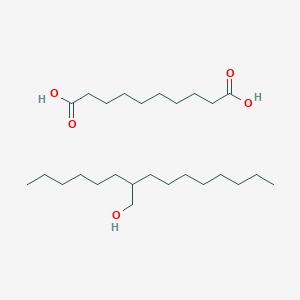![molecular formula C12H14ClFO2S B14239273 Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester CAS No. 380859-98-3](/img/structure/B14239273.png)
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester is a synthetic organic compound that belongs to the class of butanoic acid esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method is the reaction of 2-fluorobutanoic acid with 4-chlorophenylthiol in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoro or chloro groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester involves its interaction with specific molecular targets. The presence of the fluoro and chlorophenylthio groups allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 2-methyl-, ethyl ester
- Butanoic acid, 2-hydroxy-, ethyl ester
- Butanoic acid, ethyl ester
Uniqueness
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester is unique due to the presence of both fluoro and chlorophenylthio groups, which confer distinct chemical and biological properties. These substitutions can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to other butanoic acid esters.
Eigenschaften
CAS-Nummer |
380859-98-3 |
|---|---|
Molekularformel |
C12H14ClFO2S |
Molekulargewicht |
276.76 g/mol |
IUPAC-Name |
ethyl 2-(4-chlorophenyl)sulfanyl-2-fluorobutanoate |
InChI |
InChI=1S/C12H14ClFO2S/c1-3-12(14,11(15)16-4-2)17-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
KVHABEKLUYZOOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)(F)SC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)




![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)

![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)



